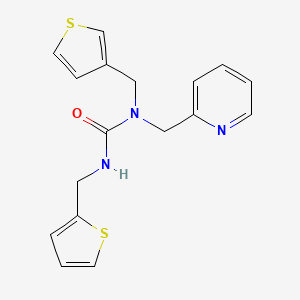
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in biological studies, making it an important subject of research.
作用機序
The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins in the body, which are involved in the development of various diseases. This inhibition leads to the suppression of disease progression and the promotion of healing.
生化学的および生理学的効果
Studies have shown that 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has various biochemical and physiological effects on the body. These effects include the inhibition of cell growth and division, the reduction of inflammation, and the improvement of insulin sensitivity. Additionally, this compound has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
実験室実験の利点と制限
The advantages of using 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments include its high potency and specificity, which allows for accurate and reliable results. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments include its potential toxicity and side effects, which can affect the accuracy and reliability of the results. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential applications in certain fields.
将来の方向性
There are several future directions for the research on 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. These include:
1. Further studies on the mechanism of action of this compound, which can help identify potential new applications and improve its effectiveness.
2. Investigation of the potential side effects and toxicity of this compound, which can help improve its safety and reliability in lab experiments.
3. Development of new synthesis methods and purification techniques, which can improve the efficiency and yield of this compound.
4. Exploration of the potential applications of this compound in other fields, such as materials science and catalysis.
Conclusion:
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has shown promising results in scientific research. This compound has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成法
The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2-pyridinemethanol, 2-thiophenemethanol, and 3-thiophenemethanol with isocyanate. The reaction takes place in the presence of a catalyst and a solvent, typically chloroform or dichloromethane. The resulting compound is then purified using chromatography techniques.
科学的研究の応用
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes.
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(19-10-16-5-3-8-23-16)20(11-14-6-9-22-13-14)12-15-4-1-2-7-18-15/h1-9,13H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGGPYYIXWBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

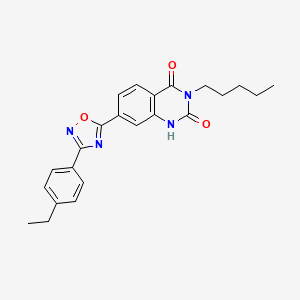
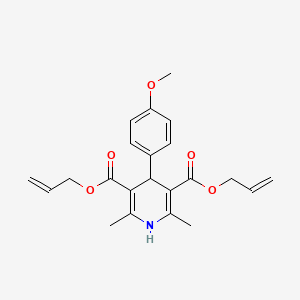
![5,10-Dihydroindolo[3,2-b]indole](/img/structure/B2619455.png)
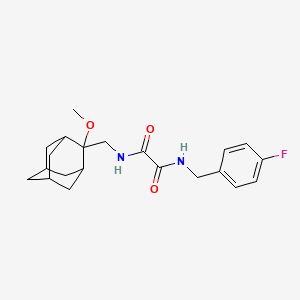
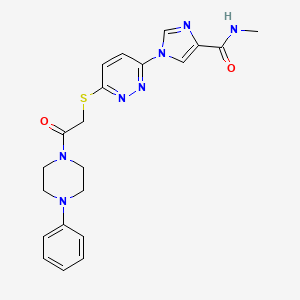
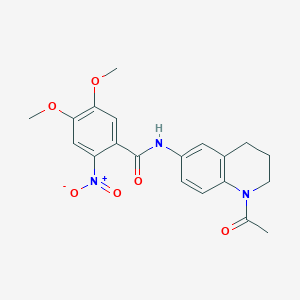
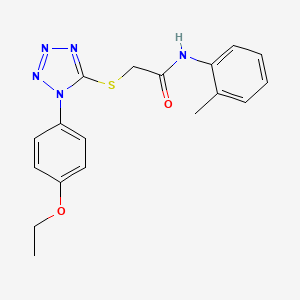
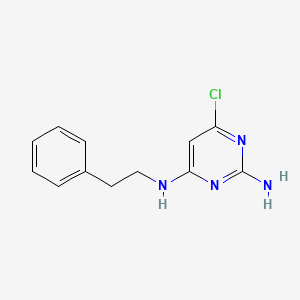
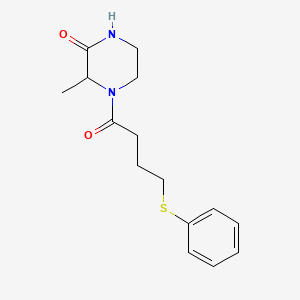
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2619472.png)
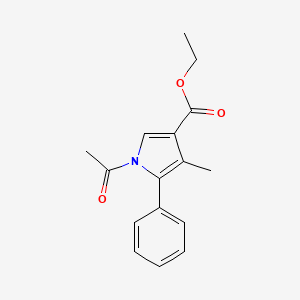
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)